2-Butyltriazole
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Overview
Description
2-Butyltriazole is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings with three nitrogen atoms and two carbon atoms. The unique structure of this compound allows it to exhibit a wide range of chemical and biological properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors, exhibiting a broad range of biological activities .
Mode of Action
Triazoles are known for their ability to bind to various biological systems due to their structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Biochemical Pathways
Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These properties suggest that triazoles likely interact with multiple biochemical pathways.
Pharmacokinetics
Triazoles are generally known for their chemical stability and solubility, which can enhance their bioavailability and interaction with biomolecular targets .
Result of Action
Given the broad range of biological activities associated with triazoles, it can be inferred that 2-butyltriazole may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of triazoles can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyltriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition, also known as the “click chemistry” approach. This reaction involves the use of an alkyne and an azide to form the triazole ring. The reaction conditions are generally mild, and the presence of a copper catalyst accelerates the formation of the triazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Butyltriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the triazole ring.
Scientific Research Applications
2-Butyltriazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is used in the development of corrosion inhibitors, agrochemicals, and materials science.
Comparison with Similar Compounds
1,2,3-Triazole: Another member of the triazole family, differing in the arrangement of nitrogen atoms.
1,2,4-Triazole: Similar to 1,2,3-Triazole but with a different nitrogen arrangement.
Benzotriazole: A triazole derivative with a fused benzene ring, used as a corrosion inhibitor.
Uniqueness of 2-Butyltriazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions. Additionally, the compound’s ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-butyltriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-6-9-7-4-5-8-9/h4-5H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVKXTRGTWXRQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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